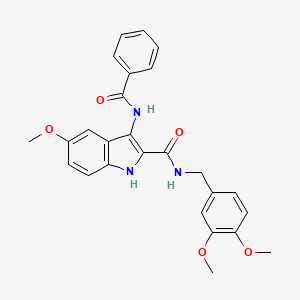

3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

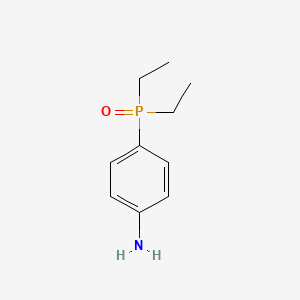

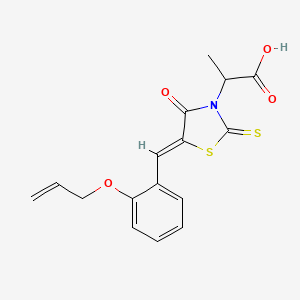

3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Phenylpiracetam or Carphedon and belongs to the class of nootropic drugs. It is a derivative of Piracetam and has been shown to have cognitive enhancing properties.

Scientific Research Applications

Medicinal Chemistry and Drug Design

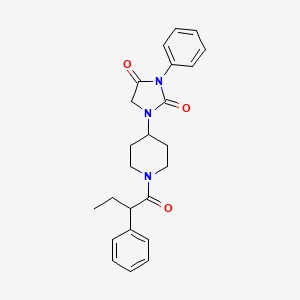

Piperidines, including our compound of interest, serve as crucial building blocks for drug development. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for constructing biologically active molecules . Researchers explore synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in more than twenty classes of pharmaceuticals and alkaloids. Investigating the biological evaluation of piperidine-containing drugs is an ongoing area of interest .

Beta-Adrenergic Receptor Agonists

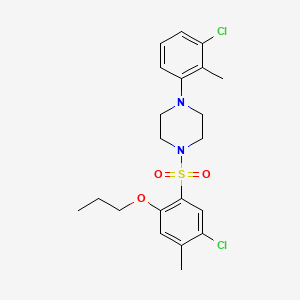

In the quest for potent and selective human beta (3) agonists—potential treatments for obesity and type II diabetes—(4-piperidin-1-yl)phenyl amides have been synthesized and evaluated. These compounds target the human beta (3)-adrenergic receptor, offering promise for managing metabolic disorders .

Antiviral Research

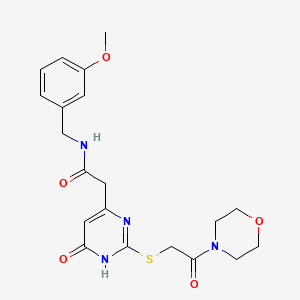

Recent studies have explored the antiviral potential of piperidine-based compounds. For instance, isatin-based imidazole derivatives, structurally related to our compound, exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These findings highlight the importance of piperidine-containing scaffolds in antiviral drug discovery .

Chemical Modulation

Researchers have systematically modified the piperidine ring and its substituents to fine-tune properties. Strategies include altering the aliphatic chain, amide substituents, and benzoimidazol-2-one linker. Such chemical modulation allows for tailored properties and potential applications .

Multicomponent Reactions

Efficient methods for synthesizing piperidines involve multicomponent reactions. These versatile processes enable the assembly of complex molecules from simple starting materials. Researchers continue to explore novel multicomponent reactions to access diverse piperidine derivatives .

Neuropharmacology and Beyond

Beyond medicinal chemistry, piperidines impact neuropharmacology, pain management, and other therapeutic areas. Investigating their interactions with receptors and enzymes sheds light on their biological effects. Researchers study piperidine-based compounds for their potential in treating neurological disorders and pain .

properties

IUPAC Name |

3-phenyl-1-[1-(2-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-2-21(18-9-5-3-6-10-18)23(29)25-15-13-19(14-16-25)26-17-22(28)27(24(26)30)20-11-7-4-8-12-20/h3-12,19,21H,2,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSISVBKYVFJITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-(1-(2-phenylbutanoyl)piperidin-4-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2657753.png)

![5-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2657760.png)

![Methyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B2657763.png)

![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2657771.png)